3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

Lipophilicity Drug-likeness ADME prediction

This 4-(fluoromethyl)-4-methylpiperidine derivative offers measurable physicochemical advantages over non-fluorinated analogs: ΔXLogP +0.2, +1 HBA, and an additional rotatable bond critical for kinase inhibitor (JAK3/BTK) and CNS-penetrant drug discovery. The free primary amine enables radiolabeling (¹¹C, ¹⁸F), while the intrinsic 4-fluoromethyl group supports ¹⁹F NMR-based binding assays. Use this ready-made building block to access US11078206B2 pharmacophores directly—no de novo construction of the fluorinated piperidine ring required. Order ≥95% pure material for SAR exploration, FBDD campaigns, or PET tracer development.

Molecular Formula C10H19FN2O
Molecular Weight 202.27 g/mol
CAS No. 2091697-61-7
Cat. No. B1479358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one
CAS2091697-61-7
Molecular FormulaC10H19FN2O
Molecular Weight202.27 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)CCN)CF
InChIInChI=1S/C10H19FN2O/c1-10(8-11)3-6-13(7-4-10)9(14)2-5-12/h2-8,12H2,1H3
InChIKeyOIFZKGMDXGDYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one (CAS 2091697-61-7): Procurement-Relevant Identity and Physicochemical Baseline


3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one (CAS 2091697-61-7) is a fluorinated piperidine derivative bearing a 3-aminopropan-1-one side chain [1]. With a molecular formula of C₁₀H₁₉FN₂O and a molecular weight of 202.27 g/mol, this compound is structurally defined by a 4-methylpiperidine core substituted with a fluoromethyl group at the 4-position [1]. Its computed XLogP3-AA value of 0.2, hydrogen bond acceptor count of 3, and topological polar surface area of 46.3 Ų distinguish it from non-fluorinated analogs and position it as a versatile intermediate in medicinal chemistry and kinase inhibitor programs [1][2].

Why 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one Cannot Be Replaced by Non-Fluorinated or Alternative Piperidine Analogs


Generic substitution of this compound with non-fluorinated analogs such as 3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one (CAS 938339-05-0) is not valid for quantitative structure–activity relationship (QSAR)–driven applications [1]. The fluoromethyl substituent introduces a measurable increase in lipophilicity (ΔXLogP3-AA ≈ +0.2), an additional hydrogen bond acceptor site, and an extra rotatable bond compared with the des-fluoro analog [1][2]. These computed physicochemical differences, though modest, translate into altered membrane permeability, metabolic stability, and target-binding conformations that are critical for kinase inhibitor pharmacophores and CNS-penetrant molecular designs [3].

Quantitative Differentiation Evidence for 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one vs. Closest Analogs


Increased Lipophilicity (XLogP3-AA) Relative to the Non-Fluorinated Piperidine Analog

The target compound exhibits a computed XLogP3-AA of 0.2, whereas the direct non-fluorinated comparator 3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one shows an XLogP3-AA of 0 [1][2]. The +0.2 log unit increase indicates enhanced partitioning into lipid membranes, which can improve passive permeability and CNS penetration [3].

Lipophilicity Drug-likeness ADME prediction

Additional Hydrogen Bond Acceptor Capacity via the Fluoromethyl Substituent

The target compound possesses 3 hydrogen bond acceptor (HBA) sites, compared with 2 HBA sites for the non-fluorinated analog [1][2]. The extra acceptor arises from the fluorine atom in the fluoromethyl group and can participate in orthogonal multipolar interactions (C–F···H–N, C–F···C=O) that are absent in the des-fluoro comparator [3].

Molecular recognition Binding affinity Medicinal chemistry design

Increased Conformational Flexibility (Rotatable Bond Count) for Induced-Fit Binding

The target compound has 3 rotatable bonds compared with 2 for the non-fluorinated analog [1][2]. The additional rotatable bond resides on the fluoromethyl side chain and increases the conformational sampling space, which can favor induced-fit binding to kinase ATP pockets—a characteristic exploited in amino-fluoropiperidine kinase inhibitor patents [3].

Conformational entropy Induced-fit binding Kinase inhibitor design

Class-Level Evidence: Fluoromethyl Piperidine Scaffolds in Kinase Inhibitor Patents

US Patent US11078206B2 explicitly claims amino-fluoropiperidine derivatives as potent JAK3 and BTK kinase inhibitors, with representative compounds achieving IC₅₀ values in the nanomolar range [1]. While specific IC₅₀ data for 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one are not yet published, the patent establishes that the fluoropiperidine motif—present in the target compound—is essential for kinase inhibitory activity [1].

Kinase inhibition JAK3 BTK Patent evidence

High-Value Application Scenarios for 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one in Scientific Procurement


Synthesis of Amino-Fluoropiperidine Kinase Inhibitors (JAK3/BTK Programs)

This compound provides the 4-(fluoromethyl)piperidine core that is claimed in US11078206B2 as essential for JAK3 and BTK kinase inhibition [1]. Medicinal chemistry teams can use it as a direct building block to access the amino-fluoropiperidine chemical space without de novo construction of the fluorinated piperidine ring, accelerating SAR exploration around the propan-1-one side chain.

Lead Optimization Requiring Modulated Lipophilicity and Hydrogen Bond Capacity

When systematic SAR demands fine-tuning of lipophilicity (ΔXLogP3-AA +0.2 vs. des-fluoro analog) and hydrogen bond acceptor count (+1 HBA), this compound offers a measurable, computable advantage over non-fluorinated piperidine building blocks [2][3]. This is particularly relevant for CNS-penetrant candidates where logP values between 0 and 3 are desirable.

Fluorine-Scanning in Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns, systematic fluorine incorporation is used to probe binding pockets. The 4-(fluoromethyl) group of this compound allows ¹⁹F NMR-based binding assays and provides a direct comparator to methyl, chloromethyl, and hydroxymethyl congeners, enabling quantitative mapping of halogen-binding hot spots [4].

Development of PET Tracer Precursors via the Primary Amine Handle

The free primary amine on the propan-1-one side chain serves as a reactive handle for radiolabeling (e.g., ¹¹C-methylation or ¹⁸F-fluorination), while the intrinsic 4-fluoromethyl group provides a stable fluorine reference. This dual-fluorine strategy is consistent with PET tracer design approaches where fluoromethyl-piperidine scaffolds have shown high target affinity (IC₅₀ in low nanomolar to sub-nanomolar range) [5].

Quote Request

Request a Quote for 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.